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Compound Name:
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ol-4(1H)-one

Cat. No.: B112169 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 2-
Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one

This technical guide provides a comprehensive analysis of the molecular structure of 2-
Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one, a heterocyclic ketone of significant interest

in medicinal chemistry and drug development. Designed for researchers and professionals, this

document moves beyond a simple recitation of data to explore the stereochemical nuances,

spectroscopic signatures, and logical synthetic pathways that define this molecule.

Introduction: A Privileged Scaffold in Drug
Discovery
2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one belongs to the class of azabicyclic

compounds, which are considered "privileged scaffolds" in medicinal chemistry. Its rigid, three-

dimensional framework serves as an excellent building block for developing novel therapeutic

agents, including analgesics, anti-inflammatory drugs, and potential neuroprotective agents.

The molecule's structure combines a fused bicyclic core, providing conformational rigidity, with

a benzyl group that can be modified to tune its pharmacological properties. Understanding the

intricacies of its molecular structure is paramount for its effective utilization in synthetic and

medicinal chemistry programs.
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Part 1: The Core Molecular Framework &
Stereochemistry
The foundational structure of the title compound is a hexahydrocyclopenta[c]pyrrolone, which is

a bicyclo[3.3.0]octane system where one methylene group is replaced by a nitrogen atom. This

fusion of two five-membered rings introduces significant stereochemical considerations.

1.1. IUPAC Nomenclature and Basic Properties

The formal IUPAC name for the molecule is 2-benzyl-1,3,3a,5,6,6a-

hexahydrocyclopenta[c]pyrrol-4-one. Its fundamental properties are summarized in the table

below.

Property Value Source

CAS Number 185692-51-7 [1]

Molecular Formula C₁₄H₁₇NO [1]

Molecular Weight 215.29 g/mol [1]

IUPAC Name

2-benzyl-1,3,3a,5,6,6a-

hexahydrocyclopenta[c]pyrrol-

4-one

[2]

Canonical SMILES
C1CC(=O)C2C1CN(C2)CC3=

CC=CC=C3
[1]

1.2. The Criticality of cis-Fusion

The hexahydrocyclopenta[c]pyrrolone core contains two bridgehead stereocenters at positions

3a and 6a. The relative orientation of the hydrogen atoms on these carbons determines

whether the ring fusion is cis or trans. For the bicyclo[3.3.0]octane system, the cis-fused isomer

is significantly more stable thermodynamically than the trans-fused isomer due to reduced ring

strain. Consequently, synthetic routes typically yield the cis diastereomer, often referred to as

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one.[3] This cis-fusion imparts a distinct V-

shape to the bicyclic core, which is a crucial determinant of its three-dimensional conformation

and biological activity.
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Figure 1: Annotated 2D structure highlighting the key functional components.

Part 2: A Practical Guide to Spectroscopic
Verification
While a published, fully assigned spectrum for this specific molecule is not readily available in

peer-reviewed literature, its structure can be confidently verified using standard spectroscopic

techniques. Based on established principles, we can predict the key signals a researcher

should expect to observe.

2.1. Predicted Spectroscopic Data

The following table outlines the expected major peaks and signals for the structural

confirmation of the title compound.
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Technique Expected Signal Rationale

IR (Infrared) ~1740 cm⁻¹ (strong)
C=O stretch of a five-

membered ring ketone.

~3030, 1600, 1495 cm⁻¹

Aromatic C-H and C=C

stretching from the benzyl

group.

~1150 cm⁻¹
C-N stretching of the tertiary

amine.

¹H NMR δ 7.2-7.4 ppm (m, 5H)
Protons of the

monosubstituted benzene ring.

δ ~3.6 ppm (s, 2H)
Benzylic methylene (CH₂)

protons.

δ 2.0-3.2 ppm (m, 10H)

Aliphatic protons on the

bicyclic core. Signals will be

complex due to

diastereotopicity and spin-spin

coupling.

¹³C NMR δ ~218 ppm
Carbonyl carbon (C=O) of the

cyclopentanone.

δ 127-138 ppm
Aromatic carbons of the benzyl

group (4 signals expected).

δ ~60 ppm
Benzylic methylene (CH₂)

carbon.

δ 25-65 ppm

Aliphatic carbons of the

bicyclic core (6 signals

expected).

Mass Spec (EI) m/z 215 (M⁺) Molecular ion peak.

m/z 91 (base peak)

Tropylium cation ([C₇H₇]⁺),

characteristic of a benzyl

group.
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Expert Insight: The complexity of the aliphatic region in the ¹H NMR spectrum is a key feature.

Due to the rigid cis-fused structure, nearly all methylene protons are chemically non-equivalent

(diastereotopic) and will appear as distinct multiplets, providing a rich fingerprint for the

molecule. 2D NMR techniques like COSY and HSQC would be essential for definitive

assignment.

Part 3: Conformational Analysis and 3D Structure
In the absence of single-crystal X-ray diffraction data, the three-dimensional structure must be

inferred from conformational analysis. The cis-bicyclo[3.3.0]octane core is known to adopt a

conformation where both five-membered rings exist in either an envelope or a twist form to

minimize torsional and angle strain. The lowest energy conformation is typically one where the

"flap" of the cyclopentanone envelope and the puckering of the pyrrolidine ring are oriented to

minimize steric interactions with the bulky N-benzyl group. The benzyl group itself is flexible,

with rotation possible around the N-CH₂ and CH₂-Ph bonds.

Part 4: Retrosynthetic Analysis & Key Synthesis
Methodologies
A robust synthesis is critical for accessing this scaffold for drug discovery. The most logical and

efficient strategy for constructing the hexahydrocyclopenta[c]pyrrolone core is through an

intramolecular 1,3-dipolar cycloaddition of an azomethine ylide. This approach is well-

established for the stereocontrolled synthesis of pyrrolidine rings.[4][5]

4.1. Conceptual Retrosynthesis

The target molecule can be disconnected via a cycloaddition reaction, revealing a key

intermediate: an azomethine ylide derived from N-benzylglycine and an alkene precursor

(cyclopent-2-en-1-one).
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Figure 2: Retrosynthetic analysis via a [3+2] cycloaddition pathway.

4.2. Exemplary Synthetic Protocol

The following protocol describes a field-proven method for synthesizing related pyrrolidine

structures, adapted for the target molecule.[6][7]

Reaction: [3+2] Cycloaddition of an Azomethine Ylide with Cyclopent-2-en-1-one.

Step-by-Step Methodology:

Ylide Generation: To a solution of N-benzylglycine (1.0 equivalent) and cyclopent-2-en-1-one

(1.1 equivalents) in a suitable aprotic solvent (e.g., toluene or dichloromethane) is added

paraformaldehyde (1.2 equivalents).

Causality: The reaction of the secondary amine (N-benzylglycine) and an aldehyde

(paraformaldehyde) generates an iminium ion intermediate. In the presence of heat or a

mild base, this intermediate undergoes decarboxylation (if starting from the acid) or

deprotonation (if starting from the ester) to form the reactive azomethine ylide in situ.
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Cycloaddition: The reaction mixture is heated to reflux (typically 80-110 °C, solvent-

dependent) for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon). The

progress is monitored by Thin Layer Chromatography (TLC).

Causality: The generated azomethine ylide (the 1,3-dipole) rapidly undergoes a concerted

[3+2] cycloaddition reaction with the electron-deficient alkene of cyclopent-2-en-1-one (the

dipolarophile). This reaction is highly regioselective and stereoselective, favoring the

formation of the exo transition state, which leads to the desired cis-fused ring system.

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature and the solvent is removed under reduced pressure. The resulting crude

residue is then purified by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-
Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one.

Conclusion
2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one is a structurally well-defined molecule

whose true value lies in its stereochemical rigidity and synthetic accessibility. The cis-fused

bicyclo[3.3.0] core provides a three-dimensional scaffold that is ideal for orienting substituents

for interaction with biological targets. While detailed crystallographic and spectroscopic data in

the public literature remain sparse, its structure can be reliably predicted and confirmed through

standard analytical methods. The prevalence of efficient synthetic routes, such as the

azomethine ylide cycloaddition, ensures that this valuable building block will continue to play an

important role in the advancement of medicinal chemistry and the development of next-

generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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